1-(benzotriazol-1-yl)-N,N-dimethylmethanamine
Overview
Description
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is a compound that features a benzotriazole moiety attached to a dimethylmethanamine group. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial processes.
Mechanism of Action
Target of Action
Benzotriazole derivatives have been extensively explored for the synthesis of various biologically and pharmaceutically important molecules .
Mode of Action
Benzotriazole is known to act as a proton activator, which can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon .
Biochemical Pathways
Benzotriazole and its derivatives have been used in the synthesis of various heterocyclic compounds, including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .
Result of Action
Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine typically involves the reaction of benzotriazole with N,N-dimethylmethanamine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the benzotriazole, followed by the addition of N,N-dimethylmethanamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the nitrogen atoms in the benzotriazole ring.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can modify the functional groups attached to the benzotriazole ring .
Scientific Research Applications
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Material Science: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the dimethylmethanamine group.
1-(Benzotriazol-1-yl)-ethanamine: A related compound with an ethyl group instead of the dimethylmethanamine group.
1-(Benzotriazol-1-yl)-propanamine: Another similar compound with a propyl group.
Uniqueness
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABYBLFTBSCYHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356508 | |
Record name | ST51038417 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210522-68-1, 57684-30-7 | |
Record name | ST51038417 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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